4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a morpholine ring, an acetamide group, and a benzoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- typically involves multiple steps, including the formation of the morpholine ring and the introduction of the benzoyl group. One common method involves the reaction of 4-morpholineacetamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Uniqueness
4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and benzoyl group make it particularly versatile in various applications, from chemical synthesis to potential therapeutic uses.
Properties
CAS No. |
102996-67-8 |
---|---|
Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4-morpholin-4-ylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C23H27N3O4/c27-22(17-25-8-12-29-13-9-25)24-21-7-6-19(26-10-14-30-15-11-26)16-20(21)23(28)18-4-2-1-3-5-18/h1-7,16H,8-15,17H2,(H,24,27) |
InChI Key |
QOFXEPYGTOUUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.